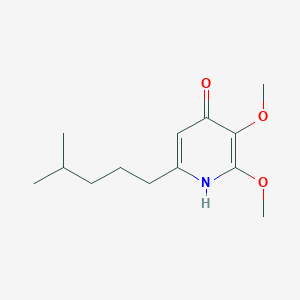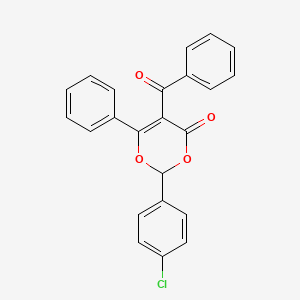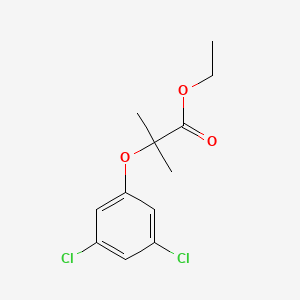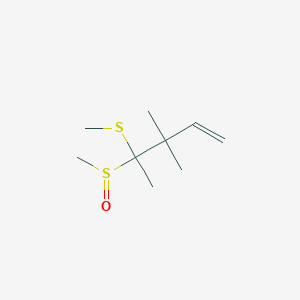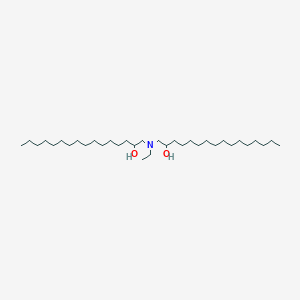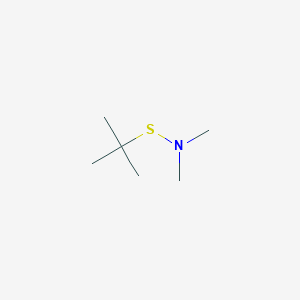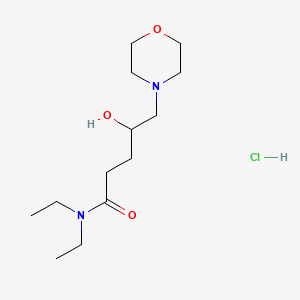
N,N-Diethyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride is a chemical compound with the molecular formula C12H24ClNO3. It is known for its unique structure, which includes a morpholine ring and a gamma-hydroxy group. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride typically involves the reaction of diethylamine with gamma-hydroxy-4-morpholinepentanamide in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is common to obtain high-quality product.
化学反応の分析
Types of Reactions
N,N-Diethyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The gamma-hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed.
Major Products
The major products formed from these reactions include ketones, secondary amines, and substituted morpholine derivatives.
科学的研究の応用
N,N-Diethyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which N,N-Diethyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride exerts its effects involves interaction with specific molecular targets. The gamma-hydroxy group and morpholine ring play crucial roles in binding to enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
N,N-Diethyl-4-morpholinecarboxamide: Lacks the gamma-hydroxy group, resulting in different chemical reactivity.
N,N-Diethyl-2-hydroxy-4-morpholinepentanamide: Similar structure but with a hydroxyl group at a different position.
N,N-Diethyl-4-morpholinebutanamide: Shorter carbon chain, affecting its physical and chemical properties.
Uniqueness
N,N-Diethyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride stands out due to its gamma-hydroxy group, which imparts unique reactivity and binding properties. This makes it a valuable compound in various research and industrial applications.
特性
CAS番号 |
65446-85-7 |
|---|---|
分子式 |
C13H27ClN2O3 |
分子量 |
294.82 g/mol |
IUPAC名 |
N,N-diethyl-4-hydroxy-5-morpholin-4-ylpentanamide;hydrochloride |
InChI |
InChI=1S/C13H26N2O3.ClH/c1-3-15(4-2)13(17)6-5-12(16)11-14-7-9-18-10-8-14;/h12,16H,3-11H2,1-2H3;1H |
InChIキー |
QALBPGUVEISMAZ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)CCC(CN1CCOCC1)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


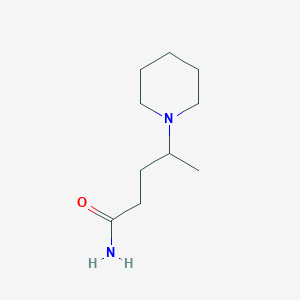
![Ethyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate](/img/structure/B14489997.png)
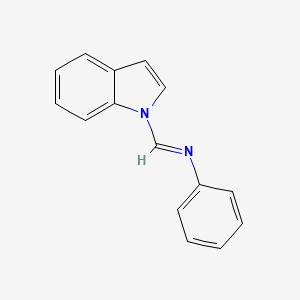
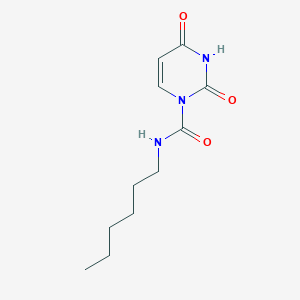
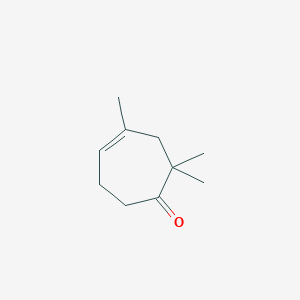
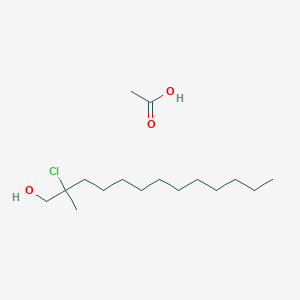
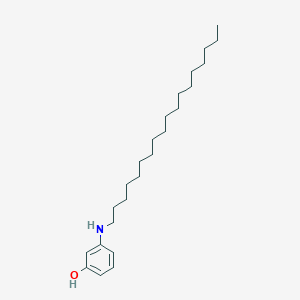
![(2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal](/img/structure/B14490030.png)
